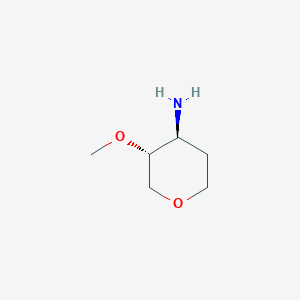

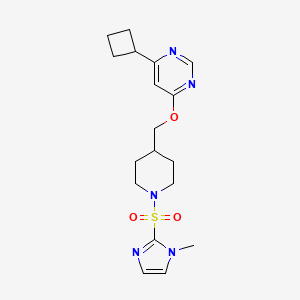

![molecular formula C21H19ClN6O3 B2407399 (5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105219-73-5](/img/structure/B2407399.png)

(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

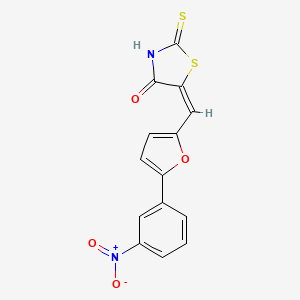

The compound contains several functional groups including a chloro group, a methoxy group, a furan ring, a triazolo ring, a pyridazine ring, and a piperazine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive groups. For example, the chloro group could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, the presence of a chloro group could increase the compound’s reactivity .Scientific Research Applications

Synthesis and Chemical Properties

- A study by Abdelhamid, Shokry, and Tawfiek (2012) described the synthesis of compounds containing similar structures, illustrating the diverse synthetic pathways and chemical transformations possible with such molecular frameworks. This demonstrates the compound's potential in the synthesis of various heterocyclic compounds (Abdelhamid, Shokry, & Tawfiek, 2012).

Potential Pharmaceutical Applications

- Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which were evaluated for their potential as anti-diabetic medications. This research suggests the potential of such compounds, including the one , in the development of new pharmaceuticals (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Activities

- Bektaş et al. (2007) explored the antimicrobial activities of novel 1,2,4-triazole derivatives, indicating the potential of similar compounds in antimicrobial applications (Bektaş et al., 2007).

Anticancer Activity

- Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, some of which showed significant anticancer activity. This highlights the potential of similar compounds in cancer research (Tumosienė et al., 2020).

Structural and Electronic Properties

- Georges et al. (1989) conducted a study on the structural and electronic properties of anticonvulsant drugs, providing insights that may be applicable to the compound . Such studies are crucial for understanding the physical and chemical characteristics of potential pharmaceuticals (Georges et al., 1989).

Mechanism of Action

Target of Action

The compound (5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes play crucial roles in various biological processes, including cellular metabolism, neurotransmission, and pH regulation .

Mode of Action

The compound’s mode of action is likely to involve binding to its target enzymes, thereby modulating their activity . The presence of the triazole and thiadiazine moieties in the compound’s structure may allow it to form specific interactions with different target receptors . .

Biochemical Pathways

The compound’s interaction with its target enzymes could potentially affect various biochemical pathways. For instance, inhibition of carbonic anhydrase could disrupt the regulation of pH and fluid balance in the body . Similarly, modulation of cholinesterase activity could impact neurotransmission, particularly in the nervous system . The specific pathways affected by this compound and their downstream effects would depend on the exact nature of its interaction with its targets .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well characterized. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action. In silico pharmacokinetic and molecular modeling studies could provide valuable insights into these aspects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it affects. For instance, if the compound acts as an inhibitor of its target enzymes, it could potentially reduce their activity, leading to alterations in the cellular processes they regulate . .

Future Directions

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O3/c1-30-16-5-4-14(22)13-15(16)21(29)27-10-8-26(9-11-27)19-7-6-18-23-24-20(28(18)25-19)17-3-2-12-31-17/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBKGFQODILJDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

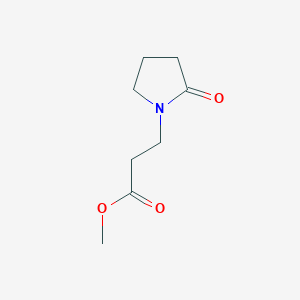

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)

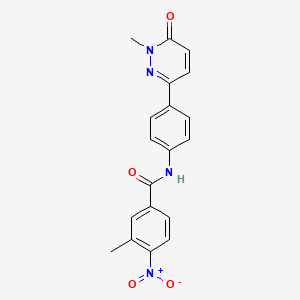

![8-chloro-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407327.png)

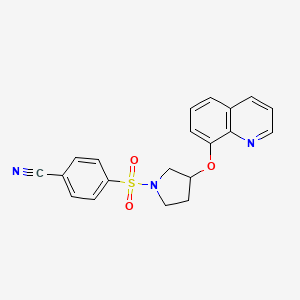

![3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2407330.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2407337.png)

![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)